![molecular formula C24H24N2O4 B12540054 1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]- CAS No. 143586-51-0](/img/structure/B12540054.png)

1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

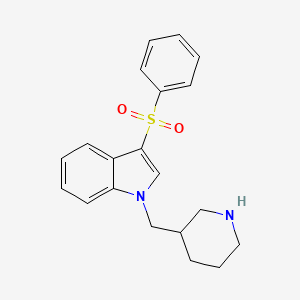

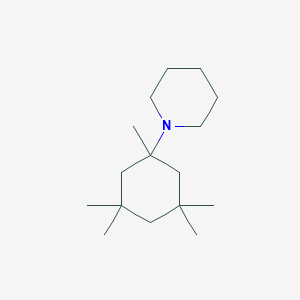

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzenediamine groups linked to dimethoxyphenylmethylene units. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2-Benzoldiam in, N,N’-Bis[(3,4-Dimethoxyphenyl)methylen]- erfolgt typischerweise durch die Reaktion von 1,2-Benzoldiam in mit 3,4-Dimethoxybenzaldehyd unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators, wie z. B. einer Säure oder Base, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, einschliesslich Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine grosstechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess wird auf die Produktion grösserer Mengen ausgelegt, und zusätzliche Reinigungsschritte, wie z. B. Umkristallisation oder Chromatographie, können eingesetzt werden, um die Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Benzoldiam in, N,N’-Bis[(3,4-Dimethoxyphenyl)methylen]- unterliegt verschiedenen chemischen Reaktionen, einschliesslich:

Oxidation: Die Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon-Derivate, Amin-Derivate und substituierte aromatische Verbindungen, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

1,2-Benzoldiam in, N,N’-Bis[(3,4-Dimethoxyphenyl)methylen]- wird in mehreren Bereichen der wissenschaftlichen Forschung eingesetzt:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Polymere verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschliesslich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird derzeit erforscht, ob es als Therapeutikum bei verschiedenen Erkrankungen eingesetzt werden kann.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 1,2-Benzoldiam in, N,N’-Bis[(3,4-Dimethoxyphenyl)methylen]- umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann mit Enzymen und Proteinen interagieren und so zu einer Modulation biochemischer Wege führen. Zum Beispiel kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so krebshemmende Eigenschaften zeigen. Die genauen molekularen Zielstrukturen und -wege werden derzeit noch untersucht .

Wirkmechanismus

The mechanism of action of 1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,N’-Bis(1,4-dimethylpentyl)-1,2-Benzoldiam in

- N,N’-Bis(1-methylheptyl)-1,4-Benzoldiam in

- N,N’-Di-sec-butyl-p-Phenylendiamin

Einzigartigkeit

1,2-Benzoldiam in, N,N’-Bis[(3,4-Dimethoxyphenyl)methylen]- ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins von Dimethoxygruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht .

Eigenschaften

CAS-Nummer |

143586-51-0 |

|---|---|

Molekularformel |

C24H24N2O4 |

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

1-(3,4-dimethoxyphenyl)-N-[2-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine |

InChI |

InChI=1S/C24H24N2O4/c1-27-21-11-9-17(13-23(21)29-3)15-25-19-7-5-6-8-20(19)26-16-18-10-12-22(28-2)24(14-18)30-4/h5-16H,1-4H3 |

InChI-Schlüssel |

HKIBQCYTDZUUJI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC(=C(C=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)

![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)

![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)

![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)